Pharmacokinetic Differentiation: Norapomorphine's Limited Brain Penetration vs. Apomorphine
The ability of aporphine analogues to distribute into the brain is a key determinant of their CNS activity. A comparative pharmacokinetic study in mice using a three-compartment model demonstrated that norapomorphine's relative potency, based on brain content, is significantly lower than that of apomorphine and its N-propyl analog [1]. The time course for drug in the brain compartment also showed norapomorphine with the least ability to distribute into the brain, following the rank order: N-n-propylnorapomorphine > apomorphine > norapomorphine [2].
| Evidence Dimension | Relative Potency (Based on Brain Content) |
|---|---|
| Target Compound Data | 0.06 (relative to apomorphine = 1) |
| Comparator Or Baseline | Apomorphine = 1, N-n-propylnorapomorphine = 0.39 |
| Quantified Difference | 16.7-fold lower potency than apomorphine; 6.5-fold lower than NPA |
| Conditions | In vivo mouse model using a three-compartment pharmacokinetic analysis |
Why This Matters
This 16.7-fold difference in brain-based potency quantifies why norapomorphine cannot be used as a substitute for apomorphine in CNS-targeted research, directly impacting experimental design and procurement decisions.
- [1] Burkman, A. M., Notari, R. E., & Van Tyle, W. K. (1974). Structural effects in drug distribution: comparative pharmacokinetics of apomorphine analogues. Journal of Pharmacy and Pharmacology, 26(7), 493-500. View Source
- [2] Burkman, A. M., Notari, R. E., & Van Tyle, W. K. (1974). Structural effects in drug distribution: comparative pharmacokinetics of apomorphine analogues. Journal of Pharmacy and Pharmacology, 26(7), 493-500. View Source
